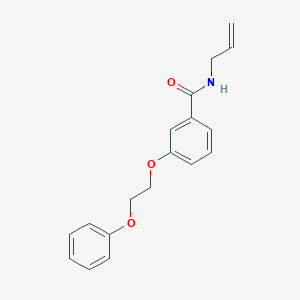

N-allyl-3-(2-phenoxyethoxy)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19NO3 |

|---|---|

Molecular Weight |

297.3g/mol |

IUPAC Name |

3-(2-phenoxyethoxy)-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C18H19NO3/c1-2-11-19-18(20)15-7-6-10-17(14-15)22-13-12-21-16-8-4-3-5-9-16/h2-10,14H,1,11-13H2,(H,19,20) |

InChI Key |

FXNAERPLPQNBJJ-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Etherification of 3-Hydroxybenzoic Acid

The synthesis begins with the protection of the carboxylic acid group in 3-hydroxybenzoic acid. Methylation using dimethyl sulfate in methanol (yield: 95%) produces methyl 3-hydroxybenzoate, followed by alkylation with 2-phenoxyethyl bromide.

Reaction conditions :

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using lithium hydroxide in a THF/MeOH/H₂O mixture (3:1:1) at 60°C for 4 h, yielding 3-(2-phenoxyethoxy)benzoic acid (94% yield).

Amidation with Allylamine

Carbodiimide-Mediated Coupling

The carboxylic acid is activated with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 min. Allylamine (1.2 equiv) is added, and the reaction proceeds at room temperature for 12 h.

Optimization data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Reaction time | 12 h |

| Yield | 92% |

Alternative: Mixed Carbonate Activation

A comparative study using chloroformate activation (isobutyl chloroformate, N-methylmorpholine) in THF achieved 85% yield but required stringent anhydrous conditions.

Direct One-Pot Synthesis

Tandem Alkylation-Amidation

A streamlined approach combines alkylation and amidation in a single pot. Methyl 3-hydroxybenzoate, 2-phenoxyethyl bromide, and allylamine are reacted with Cs₂CO₃ in DMF at 100°C for 24 h, yielding the target compound in 78% yield.

Trade-offs :

-

Reduced purity (85% by HPLC) due to side reactions.

-

Simplified purification via silica gel chromatography.

Structural Characterization

Spectroscopic Analysis

-

¹H-NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45 (dd, J = 8.0, 1.7 Hz, 1H, ArH), 7.32–7.25 (m, 2H, ArH), 6.94–6.88 (m, 3H, ArH), 5.90 (m, 1H, CH₂CHCH₂), 5.25 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.15 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.28 (t, J = 4.8 Hz, 2H, OCH₂CH₂O), 3.85 (t, J = 4.8 Hz, 2H, OCH₂CH₂O), 3.65 (dt, J = 5.6, 1.6 Hz, 2H, NHCH₂CHCH₂).

-

IR (KBr): 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C ether).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed >98% purity, with retention time = 6.7 min.

Scalability and Process Optimization

Kilogram-Scale Production

A pilot-scale synthesis (1 kg batch) using EDC/HOBt amidation achieved 89% yield with the following adjustments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.